molecular formula C10H18N2O2 B11768473 (1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

(1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B11768473
M. Wt: 198.26 g/mol
InChI Key: UWWZMHWHRBGMIT-RNFRBKRXSA-N
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Description

TERT-BUTYL (1S,5S)-6-AMINO-3-AZABICYCLO[310]HEXANE-3-CARBOXYLATE is an organic compound with a complex bicyclic structure It is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (1S,5S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE can be achieved through several methods. One common approach involves the reaction of a tert-butyl alcohol with formic acid and an acid catalyst, such as sulfuric acid, hydrochloric acid, or nitric acid. Another method includes the reaction of a tert-butyl alcohol with an aldehyde and an acid catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (1S,5S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino and carboxylate groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

TERT-BUTYL (1S,5S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in enzyme inhibition.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of TERT-BUTYL (1S,5S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE is not fully understood. it is believed that the tert-butyl and amino groups interact with specific enzyme active sites, leading to inhibition of enzyme activity. This interaction can affect various molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • TERT-BUTYL (1R,5S)-6-(AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
  • TERT-BUTYL (1S,5R)-1-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
  • TERT-BUTYL (1S,5S)-1-FORMYL-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE

Uniqueness

TERT-BUTYL (1S,5S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit certain enzymes makes it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl (1S,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-/m1/s1

InChI Key

UWWZMHWHRBGMIT-RNFRBKRXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)C2N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2N

Origin of Product

United States

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